1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine;oxalic acid
Overview
Description
1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine;oxalic acid is a chemical compound that combines the structural features of naphthalene, piperazine, and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine typically involves the reaction of 1-chloronaphthalene with 3-chloropropanol to form 3-(1-chloronaphthalen-2-yl)oxypropanol. This intermediate is then reacted with piperazine under basic conditions to yield the desired product. The final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydro derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]piperazine: Similar structure but with a bromine atom instead of chlorine.
1-[3-(1-Fluoronaphthalen-2-yl)oxypropyl]piperazine: Contains a fluorine atom instead of chlorine.
1-[3-(1-Iodonaphthalen-2-yl)oxypropyl]piperazine: Contains an iodine atom instead of chlorine.
Uniqueness: 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
1-[3-(1-chloronaphthalen-2-yl)oxypropyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O.C2H2O4/c18-17-15-5-2-1-4-14(15)6-7-16(17)21-13-3-10-20-11-8-19-9-12-20;3-1(4)2(5)6/h1-2,4-7,19H,3,8-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMRUVYDCRLFDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=C(C3=CC=CC=C3C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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